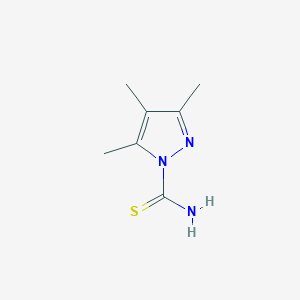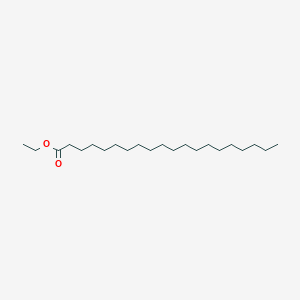
Iodic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of iodic acid can be achieved through direct oxidation of iodine with perchloric acid dihydrate, presenting a quantitative method to obtain iodic acid by boiling iodine with 70% perchloric acid (Hayes et al., 1966). Another method involves the aerosol synthesis of phase-pure iodine/iodic biocide microparticles from iodic acid, demonstrating the versatility of synthesis techniques (Wu et al., 2017).
Molecular Structure Analysis
The crystal structure of iodic acid has been explored, with a new polymorph of iodic acid, δ-HIO3, characterized using powder X-ray diffraction. This work identified a previously misidentified phase of I4O9 hydrate as a new polymorph of HIO3, crystallizing in the orthorhombic space group P212121 (Wu et al., 2017).
Chemical Reactions and Properties
Iodic acid serves as an oxidant in various chemical reactions, including the Ritter-type amination of tertiary C-H bonds, showcasing its role in facilitating valuable organic transformations (Kiyokawa et al., 2016). Additionally, iodic acid is utilized in the pretreatment of lithium surfaces to improve anode performance in lithium batteries, highlighting its importance in materials science (Jia et al., 2017).
Physical Properties Analysis
The physical properties of iodic acid and its derivatives are crucial for their application in various fields. The aerosol synthesis of iodic acid microparticles for biocidal components in energetic applications requires understanding the phase purity, morphology, and thermal behavior of these compounds (Wu et al., 2017).
Chemical Properties Analysis
The chemical properties of iodic acid, including its role as a nucleation precursor in atmospheric chemistry, have been extensively studied. Iodous acid (HIO2) has been compared to iodic acid (HIO3) in terms of their efficiency as nucleation precursors, with findings indicating that HIO2 may play a more significant role than previously understood (Zhang et al., 2022).
Wissenschaftliche Forschungsanwendungen
Oxidizing Agent
- Scientific Field : Chemistry
- Application Summary : Iodic acid is used as an oxidizing agent in several chemical reactions due to its ability to accept electrons readily .
- Results or Outcomes : The outcome of using iodic acid as an oxidizing agent would be the oxidation of the substance it is reacting with .
Analytical Chemistry
- Scientific Field : Analytical Chemistry
- Application Summary : In analytical chemistry, iodic acid serves as a standard reagent in iodometry, particularly for the analysis of substances like arsenic and sulfur .
- Methods of Application : Iodic acid is used in titration procedures where it reacts with a known amount of a substance to determine the amount of another substance .
- Results or Outcomes : The results would be the determination of the amount of the substance being analyzed .
Atmospheric Research
- Scientific Field : Atmospheric Science
- Application Summary : Iodic acid plays a crucial role in the formation of iodine particles in the atmosphere, which contributes to increased cloud cover and depletes molecules in the Earth’s protective ozone layer .
- Methods of Application : Researchers at the University of Colorado Boulder conducted experiments at the world’s largest particle physics laboratory, the European Organization for Nuclear Research (CERN), to understand the mechanism for how the gas-phase form of iodine – known as iodic acid – forms .
- Results or Outcomes : The research established a link between the sources of iodine, how they are emitted into the atmosphere, and particle formation, which through subsequent growth, seeds clouds .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Iodic acid is used in the chemical synthesis of organic compounds such as aldehydes, ketones, and carboxylic acids .
- Results or Outcomes : The outcome would be the synthesis of the desired organic compound .
Food Additive
- Scientific Field : Food Science
- Application Summary : Iodic acid is used as a food additive as it helps preserve foods and increase their shelf life .
- Results or Outcomes : The result is increased shelf life of the food product .
Pharmaceuticals and Disinfectants
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Iodic acid is used in the production of pharmaceuticals, dyes, and disinfectants .
- Results or Outcomes : The outcome would be the production of pharmaceuticals, dyes, or disinfectants .
Production of Iodates
- Scientific Field : Inorganic Chemistry
- Application Summary : Iodic acid is used in the production of iodates, which are used as food additives and disinfectants .
- Results or Outcomes : The outcome would be the production of iodates .
Source of Iodine in Laboratory Experiments
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
iodic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO3/c2-1(3)4/h(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIWUVCWSCSTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HIO3 | |
| Record name | iodic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Iodic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), lead(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025659318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2064812 | |
| Record name | Iodic acid (HIO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.911 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Hawley] Colorless or light yellow powder; [MSDSonline] Forms rhombohedral crystals--decompose at 110 deg C; [Ullmann] | |
| Record name | Iodic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8660 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iodic acid | |
CAS RN |
7782-68-5, 25659-31-8 | |
| Record name | Iodic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), lead(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025659318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodic acid (HIO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8J18JSBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)



![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)
